molecular formula C8H10ClF2N B6243739 4-(1,1-difluoroethyl)aniline hydrochloride CAS No. 2408975-58-4

4-(1,1-difluoroethyl)aniline hydrochloride

Cat. No.: B6243739
CAS No.: 2408975-58-4
M. Wt: 193.62 g/mol
InChI Key: VIJDABDKIICFBS-UHFFFAOYSA-N
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Description

4-(1,1-difluoroethyl)aniline hydrochloride is an organic compound with the molecular formula C8H10ClF2N It is a derivative of aniline, where the hydrogen atoms on the ethyl group are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-difluoroethyl)aniline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-nitroaniline.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Fluorination: The ethyl group is introduced and fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-difluoroethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of N-alkyl or N-acyl derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of the corresponding aniline derivative.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-(1,1-difluoroethyl)aniline hydrochloride is in the development of pharmaceuticals. The difluoroethyl group can influence the biological activity of compounds, making them more effective in targeting specific pathways.

  • Tumor Inhibition : Research indicates that derivatives of difluoroethyl-substituted anilines can act as inhibitors for various tumor-related proteins, such as VEGFR (Vascular Endothelial Growth Factor Receptor) . This inhibition can suppress angiogenesis, which is critical in tumor growth.
  • Antimicrobial Activity : Some studies have explored the use of difluoroethyl anilines in developing antimicrobial agents. The introduction of fluorine atoms can enhance the lipophilicity and cellular uptake of these compounds, leading to improved efficacy against bacterial strains .

Material Science

In material science, this compound is used as a precursor for synthesizing polymers and other advanced materials.

  • Polymer Synthesis : The compound can be utilized to create fluorinated polymers that exhibit unique properties such as increased thermal stability and chemical resistance. These polymers are valuable in coatings and insulation materials .
  • Dyes and Pigments : The compound's aromatic structure allows it to be modified into dyes and pigments used in various applications, including textiles and plastics. The incorporation of fluorine can enhance the brightness and stability of these dyes under UV exposure .

Case Study 1: Tumor Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of a series of difluoroethyl anilines that showed significant inhibition against VEGFR-2. The study demonstrated that modifications to the aniline structure could enhance binding affinity and selectivity towards tumor cells .

Case Study 2: Antimicrobial Agents

Research conducted by a team at a leading pharmaceutical company investigated the antimicrobial properties of difluoroethyl anilines. Their findings indicated that certain derivatives exhibited potent activity against multi-drug resistant bacterial strains, suggesting potential for new antibiotic development .

Mechanism of Action

The mechanism of action of 4-(1,1-difluoroethyl)aniline hydrochloride involves its interaction with specific molecular targets. The presence of the difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl aniline hydrochloride
  • 4-(1,1-difluoroethyl)benzene
  • 4-(1,1-difluoroethyl)phenol

Uniqueness

4-(1,1-difluoroethyl)aniline hydrochloride is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This modification can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.

Biological Activity

4-(1,1-Difluoroethyl)aniline hydrochloride (CAS No. 2408975-58-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by a difluoroethyl substituent on the aniline ring. This modification may influence its solubility, lipophilicity, and interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

The mechanisms through which this compound exerts its biological effects are still under investigation. Key hypotheses include:

  • Interaction with Target Proteins : The difluoroethyl group may enhance binding affinity to target proteins, altering their activity. This could lead to downstream effects on cellular processes such as proliferation and apoptosis.
  • Modulation of Signaling Pathways : By inhibiting specific kinases or other signaling molecules, the compound may disrupt pathways critical for cancer cell survival and proliferation .

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

  • Study on Anticancer Activity : A study demonstrated that aniline derivatives could inhibit cell growth in MCF-7 breast cancer cells with IC50 values ranging from 0.87 to 12.91 μM . Although specific data for the difluoroethyl derivative are not available, these findings suggest a potential for similar activity.
  • Enzyme Inhibition Assays : In vitro assays revealed that certain aniline-based compounds exhibited significant inhibition of kinases involved in cancer progression. For example, one derivative showed an IC50 value of 30 nM against a target kinase, indicating potent activity .

Data Tables

Activity TypeReferenceIC50/EC50 ValueNotes
Anticancer (MCF-7) 0.87 - 12.91 μMGrowth inhibition observed
Kinase Inhibition 30 nMSignificant inhibition reported
Antiparasitic Potential Not specifiedStructural similarity suggests potential

Properties

CAS No.

2408975-58-4

Molecular Formula

C8H10ClF2N

Molecular Weight

193.62 g/mol

IUPAC Name

4-(1,1-difluoroethyl)aniline;hydrochloride

InChI

InChI=1S/C8H9F2N.ClH/c1-8(9,10)6-2-4-7(11)5-3-6;/h2-5H,11H2,1H3;1H

InChI Key

VIJDABDKIICFBS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N)(F)F.Cl

Purity

89

Origin of Product

United States

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